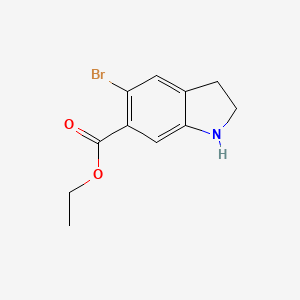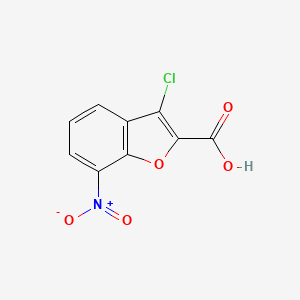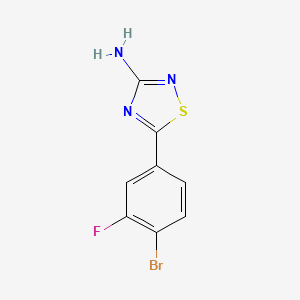
5-(4-Bromo-3-fluorophenyl)-1,2,4-thiadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-3-fluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromo-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-fluorophenyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-bromo-3-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-3-fluorophenyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve heating in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol are commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted thiadiazole derivatives.
Oxidation and Reduction: Formation of oxidized or reduced thiadiazole derivatives.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
5-(4-Bromo-3-fluorophenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-3-fluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiadiazole ring and the bromo-fluorophenyl group contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-fluorophenylboronic acid
- (4-Bromo-3-fluorophenyl)carbamic acid benzyl ester
- (3-Bromo-4-fluorophenyl)boronic acid
Uniqueness
5-(4-Bromo-3-fluorophenyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for drug design and materials science applications .
Propriétés
Formule moléculaire |
C8H5BrFN3S |
|---|---|
Poids moléculaire |
274.12 g/mol |
Nom IUPAC |
5-(4-bromo-3-fluorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H5BrFN3S/c9-5-2-1-4(3-6(5)10)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
Clé InChI |
DWBZGMDDQJRCLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=NS2)N)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13216594.png)
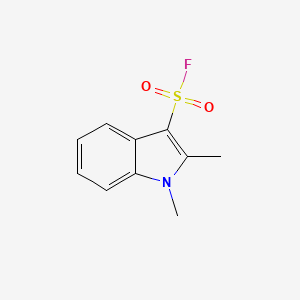
![tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13216607.png)

![2-[1-(Aminomethyl)cyclopropyl]butan-2-ol](/img/structure/B13216611.png)
![2-Oxa-3-azabicyclo[2.2.2]octane](/img/structure/B13216619.png)
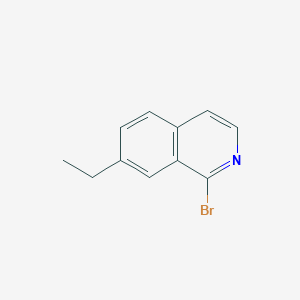
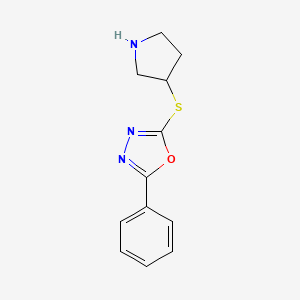

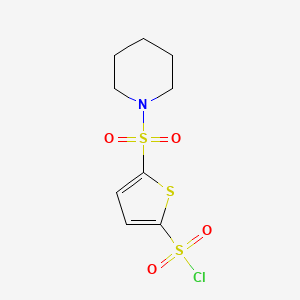
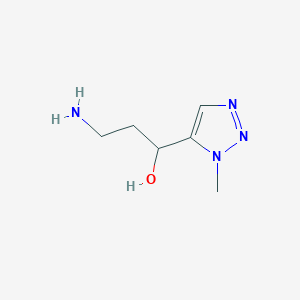
![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
